3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one
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Overview
Description
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of pyrazoloquinazolinone derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a chromenone core fused with a pyrazoloquinazolinone moiety, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of the chromenone core and the pyrazoloquinazolinone moiety separately.
Cycloaddition Reaction: A [3 + 2] dipolar cycloaddition reaction is employed to fuse the two moieties.
Regioselective Ring Expansion: The intermediate product undergoes a regioselective ring expansion to form the final compound.
Chemical Reactions Analysis
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate signal transduction pathways and target specific proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-c]quinazolinone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Chromenone Derivatives: Compounds with a chromenone core are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Quinazoline Derivatives: Quinazoline-based compounds are widely studied for their therapeutic potential in cancer and other diseases.
The uniqueness of this compound lies in its fused structure, which combines the properties of both chromenone and pyrazoloquinazolinone moieties, leading to enhanced biological activity and specificity .
Properties
Molecular Formula |
C20H15N3O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)chromen-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-12-10-17-13-6-2-4-8-16(13)21-20(23(17)22-12)15-11-25-18-9-5-3-7-14(18)19(15)24/h2-11,20-21H,1H3 |
InChI Key |
CCTOSKRZCADIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=COC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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